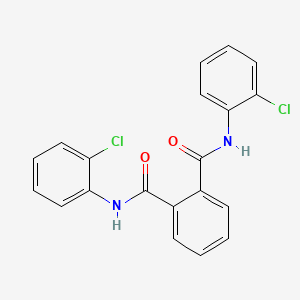![molecular formula C6H11Cl2OPS B12128707 dichloro-[(E)-3-propoxyprop-1-enyl]-sulfanylidene-lambda5-phosphane](/img/structure/B12128707.png)
dichloro-[(E)-3-propoxyprop-1-enyl]-sulfanylidene-lambda5-phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichloro-[(E)-3-propoxyprop-1-enyl]-sulfanylidene-lambda5-phosphane is a complex organophosphorus compound It is characterized by the presence of a dichlorophosphane group attached to a propoxyprop-1-enyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dichloro-[(E)-3-propoxyprop-1-enyl]-sulfanylidene-lambda5-phosphane typically involves the reaction of a suitable phosphane precursor with a propoxyprop-1-enyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is maintained at a moderate level to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
Dichloro-[(E)-3-propoxyprop-1-enyl]-sulfanylidene-lambda5-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium alkoxides and amines.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphane compounds.
科学研究应用
Dichloro-[(E)-3-propoxyprop-1-enyl]-sulfanylidene-lambda5-phosphane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials and as a precursor for other chemical compounds.
作用机制
The mechanism of action of dichloro-[(E)-3-propoxyprop-1-enyl]-sulfanylidene-lambda5-phosphane involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to changes in their structure and function. The pathways involved in these interactions are currently under investigation, with a focus on understanding the compound’s effects at the molecular level.
相似化合物的比较
Similar Compounds
Dichloromethane: A simple organochlorine compound used as a solvent.
1,2-Dichloroethylene: An isomeric compound with applications in organic synthesis.
Thiazoles: Heterocyclic compounds with diverse biological activities.
Uniqueness
Dichloro-[(E)-3-propoxyprop-1-enyl]-sulfanylidene-lambda5-phosphane is unique due to its specific chemical structure, which imparts distinct reactivity and potential applications. Unlike simpler compounds like dichloromethane, it offers more complex interactions and functionalities, making it valuable for advanced research and industrial applications.
属性
分子式 |
C6H11Cl2OPS |
|---|---|
分子量 |
233.09 g/mol |
IUPAC 名称 |
dichloro-[(E)-3-propoxyprop-1-enyl]-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C6H11Cl2OPS/c1-2-4-9-5-3-6-10(7,8)11/h3,6H,2,4-5H2,1H3/b6-3+ |
InChI 键 |
AISDOOLCVLSTFX-ZZXKWVIFSA-N |
手性 SMILES |
CCCOC/C=C/P(=S)(Cl)Cl |
规范 SMILES |
CCCOCC=CP(=S)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[5-(acetylamino)-2-methoxyphenyl]-2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12128627.png)
![2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-[2-(methylethyl)phen yl]acetamide](/img/structure/B12128630.png)
![2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12128639.png)
![N-{2-[(2E)-2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl}acetamide](/img/structure/B12128644.png)

![Methyl 4-[(morpholine-4-carbonyl)amino]benzoate](/img/structure/B12128669.png)
![1-[3-(Diethylamino)propyl]-5-(2,5-dimethoxyphenyl)-4-[(2,4-dimethyl(1,3-thiazo l-5-yl))carbonyl]-3-hydroxy-3-pyrrolin-2-one](/img/structure/B12128671.png)
![N-(4-chlorophenyl)-2-(6a-methyl-10-oxo(7H,11bH-1,3-thiazolino[5',4'-6,5]thiino [3,4-c]chroman-9-yl))acetamide](/img/structure/B12128675.png)

![Methyl 2-bromo-2-methyl-3-[3-(trifluoromethyl)phenyl]propanoate](/img/structure/B12128689.png)
![Ethyl 2-({3-[benzyl(methyl)amino]quinoxalin-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12128700.png)
![methyl 4-{[({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B12128710.png)
![Benzaldehyde, 5-bromo-2-[(2-methyl-6-phenyl-4-pyrimidinyl)oxy]-](/img/structure/B12128714.png)
![2-[4-amino-5-(4-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluorophenyl)aceta mide](/img/structure/B12128719.png)
